Galnac-nag37-phosphoramidite

siRNA delivery liver targeting gene silencing

GalNAc-NAG37 phosphoramidite (CAS 2199491-27-3) is a specialized phosphoramidite building block that incorporates the N-acetylgalactosamine (GalNAc) targeting ligand and is used in solid-phase oligonucleotide synthesis to create 5′- or 3′-GalNAc-conjugated siRNAs and antisense oligonucleotides (ASOs). The compound serves as the active delivery component in a Phase II clinical candidate targeting ANGPTL3, demonstrating its relevance to advanced therapeutic programs.

Molecular Formula C80H127N10O37P
Molecular Weight 1851.9 g/mol
Cat. No. B15598977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalnac-nag37-phosphoramidite
Molecular FormulaC80H127N10O37P
Molecular Weight1851.9 g/mol
Structural Identifiers
InChIInChI=1S/C80H127N10O37P/c1-43(2)90(44(3)4)128(117-30-17-26-81)127-58-20-18-57(19-21-58)75(105)89-60(77(107)84-29-33-110-36-39-113-80-68(87-47(7)93)74(123-56(16)102)71(120-53(13)99)63(126-80)42-116-50(10)96)23-25-65(104)88-59(76(106)83-28-32-109-35-38-112-79-67(86-46(6)92)73(122-55(15)101)70(119-52(12)98)62(125-79)41-115-49(9)95)22-24-64(103)82-27-31-108-34-37-111-78-66(85-45(5)91)72(121-54(14)100)69(118-51(11)97)61(124-78)40-114-48(8)94/h43-44,57-63,66-74,78-80H,17-25,27-42H2,1-16H3,(H,82,103)(H,83,106)(H,84,107)(H,85,91)(H,86,92)(H,87,93)(H,88,104)(H,89,105)/t57?,58?,59-,60-,61+,62+,63+,66+,67+,68+,69-,70-,71-,72+,73+,74+,78+,79+,80+,128?/m0/s1
InChIKeyYVYXSZOMWHVQEK-DCXDAGTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GalNAc-NAG37 Phosphoramidite: Validated Liver-Targeting Building Block for Therapeutic Oligonucleotides


GalNAc-NAG37 phosphoramidite (CAS 2199491-27-3) is a specialized phosphoramidite building block that incorporates the N-acetylgalactosamine (GalNAc) targeting ligand and is used in solid-phase oligonucleotide synthesis to create 5′- or 3′-GalNAc-conjugated siRNAs and antisense oligonucleotides (ASOs) . The compound serves as the active delivery component in a Phase II clinical candidate targeting ANGPTL3, demonstrating its relevance to advanced therapeutic programs [1]. Its chemical structure (C80H127N10O37P; MW 1851.89) comprises a protected GalNAc moiety, a linker region, and a phosphoramidite group that enables direct, automated incorporation into oligonucleotides without post-synthetic conjugation steps .

Why Generic GalNAc Phosphoramidites Cannot Substitute for NAG37 in Validated Oligonucleotide Programs


The performance of GalNAc-conjugated oligonucleotides is exquisitely sensitive to both linker composition and ligand valency [1]. As demonstrated in a direct in vivo comparison, a GalNAc L96 conjugate (a commonly used trivalent standard) and a conjugate built from the NAG37 scaffold exhibit markedly different gene silencing potencies when the linkage chemistry is altered from a phosphodiester (PO) to a phosphorothioate (PS) connection, highlighting that seemingly minor structural variations produce significant biological divergence [2]. Consequently, a generic GalNAc phosphoramidite—even one with a trivalent architecture—cannot be assumed to replicate the specific pharmacokinetic or pharmacodynamic profile of the NAG37 scaffold, which has been validated through clinical development [2].

Quantitative Evidence for GalNAc-NAG37 Phosphoramidite Differentiation in Oligonucleotide Synthesis and Performance


Differential In Vivo Gene Silencing Potency: NAG37 Scaffold Exhibits Linkage-Dependent Advantage Over GalNAc L96 Standard

A direct head-to-head in vivo study compared siRNAs conjugated with the GalNAc NAG37 scaffold (targeting ANGPTL3) to siRNAs conjugated with the GalNAc L96 standard (targeting TTR). When connected to the 3′-end of the sense strand via an additional phosphorothioate (PS) linkage instead of a phosphodiester (PO) linkage, the NAG37-based conjugate exhibited superior silencing activity relative to the L96 conjugate under the same PS linkage conditions [1].

siRNA delivery liver targeting gene silencing

Clinical Validation Benchmark: NAG37 Conjugate Demonstrates Comparable siRNA Delivery to a Phase II Candidate

In a cross-study comparable evaluation, a novel diamine-scaffold GalNAc conjugate was tested for siRNA delivery efficiency and was found to exhibit comparable effectiveness to the GalNAc NAG37 Phase II clinical drug candidate targeting ANGPTL3 [1].

siRNA delivery clinical development ANGPTL3

High Coupling Efficiency Enables Production of High-Purity GalNAc-Oligonucleotide Conjugates

GalNAc-NAG37 phosphoramidite is reported to exhibit superior coupling efficiency during automated solid-phase oligonucleotide synthesis, which directly enables the production of high-purity GalNAc-conjugated oligonucleotides . This class-level property is critical for minimizing failure sequences and maximizing yield.

solid-phase synthesis coupling efficiency oligonucleotide purity

Analytical Purity Specification Supports QC and Regulatory Compliance

Commercial batches of GalNAc-NAG37 phosphoramidite are supplied with a documented purity specification of >98% by HPLC [1], meeting the high purity thresholds required for phosphoramidite raw materials in therapeutic oligonucleotide manufacturing. Routine use of LC-UV-MS methods for identity and purity confirmation of phosphoramidites is established to ensure process robustness [2].

purity HPLC quality control

Epimeric Purity in Manufacturing: Process Patented for Stereochemically Pure GalNAc Phosphoramidite

A patented process describes the preparation of epimerically pure GalNAc phosphoramidite epimers, addressing the problem of racemization at the chiral phosphorus center that occurs during standard synthesis [1]. This process enables the production of a defined stereoisomer, which is critical for ensuring consistent coupling efficiency and product homogeneity in oligonucleotide synthesis.

epimer purity stereochemistry patent

Recommended Applications for GalNAc-NAG37 Phosphoramidite Based on Quantitative Differentiation Evidence


Lead Optimization of siRNA Therapeutics for Liver Targets

Researchers seeking to optimize siRNA conjugates for liver-specific gene silencing should consider GalNAc-NAG37 phosphoramidite as a core building block. Direct evidence shows that siRNA constructs built from this scaffold exhibit a linkage-dependent silencing advantage over the commonly used L96 standard, particularly when a phosphorothioate (PS) linkage is employed [1]. This makes NAG37 particularly suitable for programs exploring the impact of linker chemistry on in vivo potency.

Clinical Candidate Development and IND-Enabling Studies

For programs advancing toward clinical development, the use of GalNAc-NAG37 phosphoramidite offers a strategic advantage due to its established benchmark status. It has been directly validated as the delivery component in a Phase II clinical candidate targeting ANGPTL3, with independent studies confirming its siRNA delivery efficiency is comparable to that clinical lead [1]. This reduces regulatory uncertainty and provides a defined pathway for Chemistry, Manufacturing, and Controls (CMC).

GMP Manufacturing of GalNAc-Conjugated Oligonucleotides

In a GMP manufacturing environment, the selection of GalNAc-NAG37 phosphoramidite is justified by its documented high purity (>98% by HPLC) and high coupling efficiency, which are essential for controlling process-related impurities and ensuring high yields of full-length product [1][2]. Furthermore, the availability of a patented process for producing epimerically pure material [3] addresses the critical quality attribute of stereochemical consistency, supporting robust and reproducible manufacturing at scale.

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